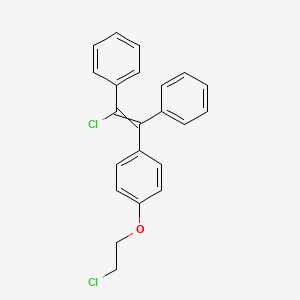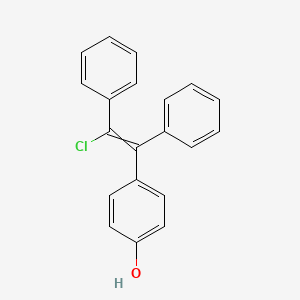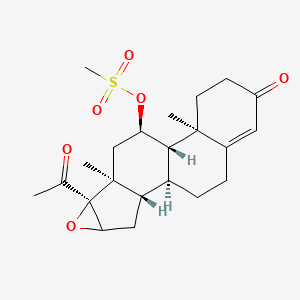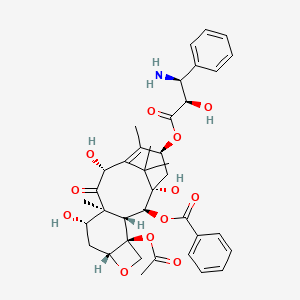
4'-epi-Emtricitabine 4-Acetamide 5'-O-Benzoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is a synthetic derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. This compound is characterized by its molecular formula C17H16FN3O5S and a molecular weight of 393.39 g/mol . It is primarily used in research settings, particularly in the study of antiviral agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl involves multiple steps, starting from Emtricitabine. The key steps include:
Epimerization: Conversion of Emtricitabine to its 4’-epi form.
Acetylation: Introduction of the acetamide group at the 4-position.
Benzoylation: Addition of the benzoyl group at the 5’-position.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetic anhydride for acetylation and benzoyl chloride for benzoylation. The reactions are carried out under controlled temperatures and monitored using techniques like thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The final product is purified using methods like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is widely used in scientific research, particularly in:
Chemistry: Studying the reactivity and stability of nucleoside analogs.
Biology: Investigating the mechanisms of antiviral activity.
Medicine: Developing new antiviral therapies and understanding drug resistance.
Industry: Quality control and standardization of antiviral agents.
Wirkmechanismus
The mechanism of action of 4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl involves its incorporation into viral DNA by reverse transcriptase. This incorporation leads to chain termination, preventing the synthesis of viral DNA and thereby inhibiting viral replication. The molecular targets include the active site of reverse transcriptase and the viral DNA polymerase pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emtricitabine: The parent compound, used widely in antiviral therapy.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
4’-epi-Emtricitabine 4-Acetamide 5’-O-Benzoyl is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar nucleoside analogs. These modifications can potentially enhance its efficacy and reduce resistance development.
Eigenschaften
CAS-Nummer |
150796-39-7 |
|---|---|
Molekularformel |
C₁₇H₁₆FN₃O₅S |
Molekulargewicht |
393.39 |
Synonyme |
trans- N-[1-[2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide 1,3-Oxathiolane Acetamide Derivative; N-[1-[(2R,5R)-2-[(benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]aceta |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















